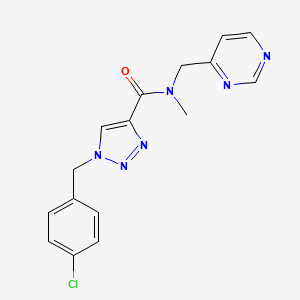![molecular formula C22H15BrN2O2 B5256101 2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B5256101.png)
2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a hydroxyphenyl group, and a dihydroquinazolinone core, making it a subject of interest in organic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Ethenyl Intermediate: This step involves the reaction of 4-bromobenzaldehyde with a suitable ethenylating agent under basic conditions to form the bromophenyl ethenyl intermediate.
Coupling with Hydroxyphenyl Derivative: The bromophenyl ethenyl intermediate is then coupled with a hydroxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Cyclization to Form the Dihydroquinazolinone Core: The final step involves the cyclization of the coupled product to form the dihydroquinazolinone core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a methoxy group instead of a hydroxy group.
2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a chlorine atom instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in 2-[(1E)-2-(4-Bromophenyl)ethenyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one imparts unique chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-16-8-5-15(6-9-16)7-14-21-24-20-4-2-1-3-19(20)22(27)25(21)17-10-12-18(26)13-11-17/h1-14,26H/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSBEPVYJHTMA-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5256024.png)
![N-[(4-fluorophenyl)methyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5256026.png)
![3-ETHYL-1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B5256032.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5256033.png)
![(6Z)-6-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5256044.png)
![4-(2-phenylmorpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5256047.png)


![2-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydro-1H-dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B5256081.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)acetamide](/img/structure/B5256095.png)
![4-(4-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5256106.png)
![Ethyl 1-[3-(2-bromo-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5256107.png)

